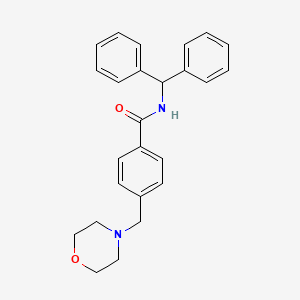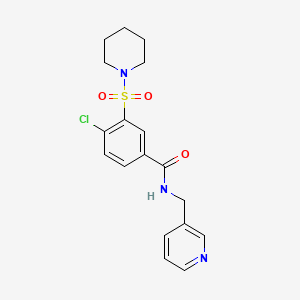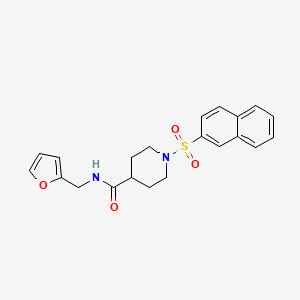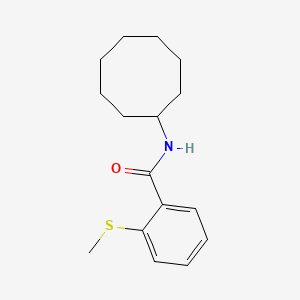
N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide
Overview
Description
N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide, also known as DPMBA, is a compound that has been widely studied in scientific research due to its potential applications in various fields. DPMBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 381.49 g/mol.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter release. N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have neuroprotective effects. N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has also been shown to modulate the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide can inhibit the activity of acetylcholinesterase and modulate the release of dopamine and serotonin. In vivo studies have shown that N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has some limitations as well. It is not very water-soluble, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the development of N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another area of interest is the study of N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide as a modulator of neurotransmitter release and its potential applications in the treatment of mood disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide and its potential applications in other fields, such as biochemistry and neuroscience.
Scientific Research Applications
N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has been used as a tool to study protein-ligand interactions and enzyme kinetics. In neuroscience, N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has been studied for its potential as a neuroprotective agent and as a modulator of neurotransmitter release.
properties
IUPAC Name |
N-benzhydryl-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-25(23-13-11-20(12-14-23)19-27-15-17-29-18-16-27)26-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24H,15-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHHXMVBHOWWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-{[4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4395977.png)
![3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4395982.png)
![phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate](/img/structure/B4395997.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4396001.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4396009.png)
![1,5-dimethyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione acetate](/img/structure/B4396024.png)
![4-benzyl-1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4396034.png)


![2-[(2,6-dichlorobenzyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4396056.png)
![N-(3-acetylphenyl)-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4396060.png)

![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4396069.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4396081.png)